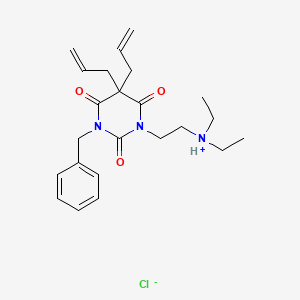
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is a derivative of barbituric acid, which is known for its use in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of barbituric acid, followed by the introduction of allyl, benzyl, and diethylaminoethyl groups through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric acid: The parent compound, known for its use in barbiturate synthesis.
5,5-Diallylbarbituric acid: A derivative with similar structural features.
1-Benzylbarbituric acid: Another derivative with a benzyl group attached.
Uniqueness
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride is unique due to the combination of functional groups attached to the barbituric acid core. This combination imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
3625-21-6 |
|---|---|
Molekularformel |
C23H32ClN3O3 |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
2-[3-benzyl-2,4,6-trioxo-5,5-bis(prop-2-enyl)-1,3-diazinan-1-yl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31N3O3.ClH/c1-5-14-23(15-6-2)20(27)25(17-16-24(7-3)8-4)22(29)26(21(23)28)18-19-12-10-9-11-13-19;/h5-6,9-13H,1-2,7-8,14-18H2,3-4H3;1H |
InChI-Schlüssel |
JMRQMEXAHPDOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN1C(=O)C(C(=O)N(C1=O)CC2=CC=CC=C2)(CC=C)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


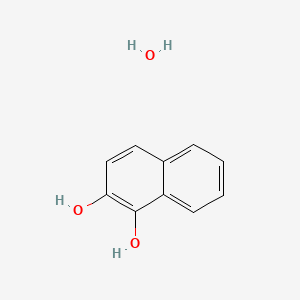
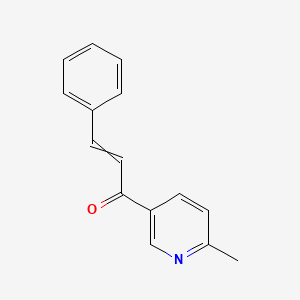
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
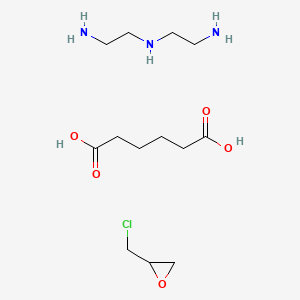
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
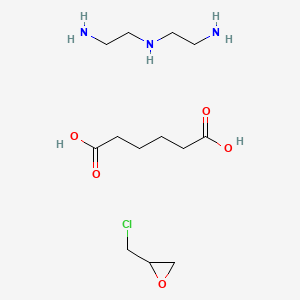
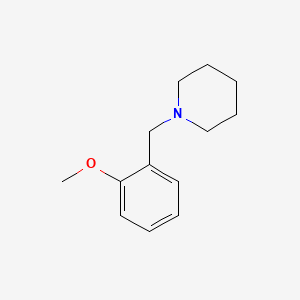
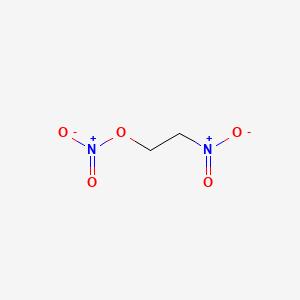

![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
